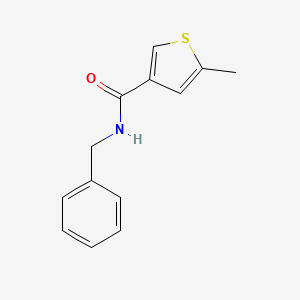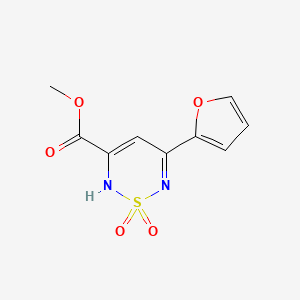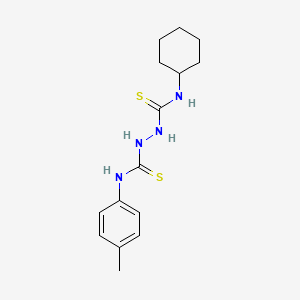
N~2~-(4-chlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)alaninamide
Overview
Description
N~2~-(4-chlorophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)alaninamide, commonly known as S-amlodipine, is a calcium channel blocker that is used to treat hypertension and angina. It is a derivative of amlodipine, which is a widely used calcium channel blocker. S-amlodipine is known for its high efficacy and long duration of action, and it has been extensively studied for its potential therapeutic applications.
Mechanism of Action
S-amlodipine works by blocking the calcium channels in the smooth muscle cells of the blood vessels, which results in the relaxation of the blood vessels and the reduction of blood pressure. It also reduces the workload of the heart by reducing the amount of calcium that enters the heart muscle cells, which results in a decrease in the heart's oxygen demand.
Biochemical and Physiological Effects:
S-amlodipine has been found to have a number of biochemical and physiological effects. It has been found to reduce blood pressure, improve endothelial function, reduce oxidative stress, and improve insulin sensitivity. It has also been found to have anti-inflammatory and anti-proliferative effects, which may be beneficial in the treatment of cardiovascular diseases and cancer.
Advantages and Limitations for Lab Experiments
S-amlodipine has a number of advantages for use in lab experiments. It has a long duration of action, which allows for sustained effects and reduces the need for frequent dosing. It is also highly effective and has a low toxicity profile, which makes it a safe and reliable tool for studying the cardiovascular system. However, S-amlodipine may have limitations in certain experiments, such as those that require the use of specific calcium channel subtypes or those that require the use of high concentrations of calcium channel blockers.
Future Directions
There are a number of future directions for the study of S-amlodipine. One area of research is the potential use of S-amlodipine in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of new formulations of S-amlodipine that can improve its bioavailability and reduce its side effects. Additionally, further studies are needed to better understand the biochemical and physiological effects of S-amlodipine and its potential therapeutic applications.
Scientific Research Applications
S-amlodipine has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of hypertension and angina, and it has also been studied for its potential use in the treatment of other cardiovascular diseases, such as heart failure and arrhythmias. S-amlodipine has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N,N-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-9(12(16)14(2)3)15(19(4,17)18)11-7-5-10(13)6-8-11/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIVFTUIINQOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)N(C1=CC=C(C=C1)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B4707538.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4707546.png)

![N-[4-(aminosulfonyl)phenyl]-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4707558.png)
![5-[(3-methoxypropyl)amino]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4707563.png)
![2-[(3-bromo-4-biphenylyl)oxy]-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B4707564.png)

![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4707583.png)
![1-methyl-5-{[(4-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4707591.png)
![2-benzoyl-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide](/img/structure/B4707598.png)
![3-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4707609.png)


![[2,3-dibromo-4-(cyanomethoxy)-5-ethoxybenzylidene]malononitrile](/img/structure/B4707629.png)